molecular formula C8H5Cl2KO2S B6264911 potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate CAS No. 1007190-28-4

potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Cat. No.: B6264911
CAS No.: 1007190-28-4
M. Wt: 275.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is an organic compound that features a sulfanyl group attached to a 2,5-dichlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate typically involves the reaction of 2,5-dichlorothiophenol with potassium chloroacetate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

2,5-dichlorothiophenol+potassium chloroacetatepotassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate\text{2,5-dichlorothiophenol} + \text{potassium chloroacetate} \rightarrow \text{this compound} 2,5-dichlorothiophenol+potassium chloroacetate→potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the effects of sulfanyl groups on biological systems.

Mechanism of Action

The mechanism of action of potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichlorophenyl ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-[(2,4-dichlorophenyl)sulfanyl]acetate
  • Potassium 2-[(2,6-dichlorophenyl)sulfanyl]acetate
  • Potassium 2-[(3,5-dichlorophenyl)sulfanyl]acetate

Uniqueness

Potassium 2-[(2,5-dichlorophenyl)sulfanyl]acetate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and its ability to participate in specific chemical reactions.

Properties

CAS No.

1007190-28-4

Molecular Formula

C8H5Cl2KO2S

Molecular Weight

275.2

Purity

100

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.